3-Bromo-N-methylaniline

Physicochemical characterization Process chemistry Analytical reference

3-Bromo-N-methylaniline (CAS 66584-32-5) is a secondary aromatic amine with molecular formula C₇H₈BrN and a molecular weight of 186.05 g/mol. It features a bromine substituent at the meta position and a methyl group on the nitrogen atom.

Molecular Formula C7H8BrN
Molecular Weight 186.05 g/mol
CAS No. 66584-32-5
Cat. No. B1277772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-N-methylaniline
CAS66584-32-5
Molecular FormulaC7H8BrN
Molecular Weight186.05 g/mol
Structural Identifiers
SMILESCNC1=CC(=CC=C1)Br
InChIInChI=1S/C7H8BrN/c1-9-7-4-2-3-6(8)5-7/h2-5,9H,1H3
InChIKeyHKOSFZXROYRVJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-N-methylaniline (CAS 66584-32-5): Meta-Halogenated N-Methylaniline Building Block for Medicinal Chemistry and Macrocycle Synthesis


3-Bromo-N-methylaniline (CAS 66584-32-5) is a secondary aromatic amine with molecular formula C₇H₈BrN and a molecular weight of 186.05 g/mol [1]. It features a bromine substituent at the meta position and a methyl group on the nitrogen atom. This substitution pattern confers distinct electronic, steric, and physicochemical properties that differentiate it from its ortho- and para-bromo isomers, as well as from the corresponding 3-chloro and 3-iodo analogs . It is primarily employed as a versatile intermediate in palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald–Hartwig) and in the construction of macrocyclic architectures such as aza[1n]metacyclophanes, where the meta relationship between the bromine and N-methylamino groups is structurally essential [2].

Why Generic Substitution of 3-Bromo-N-methylaniline with Other Halo-N-methylanilines Carries Risk


Simple structural analogs such as 4-bromo-N-methylaniline, 3-chloro-N-methylaniline, or 2-bromo-N-methylaniline are not drop-in replacements for 3-bromo-N-methylaniline. The meta-bromine orientation imposes a regiochemical trajectory that governs the outcome of Pd-catalyzed C–N and C–C bond-forming reactions, particularly in macrocyclization chemistry where the 1,3-disposition is mandatory for cyclooligomerization to aza[1n]metacyclophanes [1]. Physicochemical differences—including boiling point, density, and physical state at room temperature—affect purification protocols, handling, and formulation workflows in both discovery and scale-up settings . Furthermore, the halogen identity (Br vs. Cl) modulates lipophilicity and leaving-group propensity in cross-coupling, meaning that even positional isomers with the same halogen cannot replicate the reactivity profile of the meta-substituted bromo derivative [2].

3-Bromo-N-methylaniline: Quantitative Differentiation Evidence Against Closest Analogs and In-Class Alternatives


Physical State at Room Temperature: Liquid Handling Advantage Over 4-Bromo-N-methylaniline

3-Bromo-N-methylaniline is a free-flowing liquid at ambient temperature (20–25 °C), whereas its para-isomer, 4-bromo-N-methylaniline, has a melting point of 20–25 °C and exists as a low-melting solid or semi-solid that frequently requires cold storage (refrigerator, +4 °C) [1]. This physical-state difference has direct implications for automated liquid handling, high-throughput experimentation, and gravimetric dispensing in medicinal chemistry workflows.

Physicochemical characterization Process chemistry Analytical reference

Boiling Point and Density Differentials vs. 3-Chloro-N-methylaniline and 4-Bromo-N-methylaniline

3-Bromo-N-methylaniline exhibits a boiling point of 253 °C (lit.) and a density of 1.461 g/mL at 25 °C . Its 3-chloro analog boils at 243–244 °C (Δ ≈ 10 °C) with a density of 1.156 g/mL [1], while the 4-bromo isomer boils at 259–260 °C with a density of 1.482 g/mL [2]. These differences are analytically sufficient for identity confirmation by GC retention time or refractive index (n20/D 1.6120) and are critical for distinguishing closely related isomers in purity assays.

Chromatographic separation Purification Quality control

Meta-Regiochemistry Enables Pd(0)-Catalyzed Cyclooligomerization to Aza[1n]metacyclophanes

Ito, Ono, and Tanaka (J. Org. Chem. 1999) demonstrated that 3-bromo-N-methylaniline undergoes a one-step Pd(0)-catalyzed amination to yield aza[1n]metacyclophanes (n = 3–8), the cyclic oligomers of poly(m-aniline) [1]. The 1,3-disposition of the bromine and N-methylamino groups is geometrically essential: the ortho isomer would suffer from severe steric hindrance preventing macrocycle closure, while the para isomer would yield linear poly(aniline) chains rather than discrete macrocycles. X-ray crystallography confirmed the macrocyclic architecture, and DFT calculations established that these compounds are precursors for cyclophane-based high-spin organic molecules with potential ferromagnetic applications [1].

Macrocycle synthesis Palladium catalysis Organic materials

Lipophilicity (XLogP3 = 2.6) vs. 3-Chloro and 2-Bromo Analogs: Impact on SAR and Pharmacokinetic Profiles

The computed partition coefficient for 3-bromo-N-methylaniline is XLogP3 = 2.6 [1]. Its 3-chloro analog has an ACD/LogP of 2.72 , and 2-bromo-N-methylaniline has an XLogP3 of 2.6 [2]. While all three are moderately lipophilic, the bromine atom contributes greater molar refractivity (43.55 cm³/mol) and polarizability than chlorine, factors that influence van der Waals interactions with hydrophobic protein pockets and membrane permeability. The meta-bromine substitution thus provides a lipophilicity profile similar to ortho-bromo but with distinct spatial orientation of the halogen.

Lipophilicity Drug design SAR studies

Palladium-Catalyzed Cross-Coupling Versatility: Suzuki and Buchwald–Hartwig Reactivity

The aryl bromide moiety of 3-bromo-N-methylaniline is a competent electrophile in Pd-catalyzed Suzuki–Miyaura and Buchwald–Hartwig coupling reactions . The N-methyl group serves a dual role: it enhances the electron density of the aromatic ring (activating it toward oxidative addition) while also serving as a secondary amine nucleophile in complementary C–N coupling manifolds when paired with an aryl halide partner. This orthogonal reactivity is not available to non-methylated 3-bromoaniline or N,N-dimethylated analogs [1].

Cross-coupling C–C bond formation C–N bond formation

3-Bromo-N-methylaniline: Evidence-Backed Application Scenarios for Procurement Decision-Making


Synthesis of Macrocyclic Aza[1n]metacyclophanes for Organic Spin-Bearing Materials

In materials chemistry programs targeting high-spin organic molecules, 3-bromo-N-methylaniline is the requisite monomer for the one-step Pd(0)-catalyzed synthesis of aza[1n]metacyclophanes (n = 3–8) [1]. Neither the ortho- nor para-bromo isomers can furnish these macrocyclic products. The reaction is operationally straightforward, proceeds in toluene at 0.2 M concentration, and yields cyclooligomers whose electrochemical and spectroscopic properties have been systematically characterized as a function of ring size [1]. Procurement of the meta isomer is non-negotiable for this application.

Parallel Library Synthesis via Orthogonal Suzuki and Buchwald–Hartwig Coupling

Medicinal chemistry teams designing focused libraries can exploit the bifunctional nature of 3-bromo-N-methylaniline: the aryl bromide participates in Suzuki–Miyaura C–C coupling, while the secondary N–H group engages in Buchwald–Hartwig C–N coupling with aryl/heteroaryl halides . This orthogonal reactivity reduces the number of building blocks needed per library member. The moderate XLogP3 of 2.6 and hydrogen bond donor count of 1 make the resulting coupled products well-suited for lead-like chemical space in oral drug discovery programs [2].

Physicochemical Reference Standard for Isomer Differentiation in QC Workflows

The distinct boiling point (253 °C), density (1.461 g/mL), and refractive index (n20/D 1.6120) of 3-bromo-N-methylaniline provide an unambiguous fingerprint that differentiates it from 4-bromo-N-methylaniline (bp 259–260 °C, density 1.482 g/mL, mp 20–25 °C) and 3-chloro-N-methylaniline (bp 243–244 °C, density 1.156 g/mL) [3]. Quality control laboratories can use these orthogonal physical constants—in combination with GC purity analysis (97.5% min. specification per Thermo Scientific Acros) and NMR—to confirm incoming material identity and detect isomer cross-contamination in pharmaceutical intermediate supply chains .

SAR Exploration of Halogen-Bonding Geometries in Fragment-Based Drug Discovery

The meta-bromine substitution pattern provides a halogen-bond donor vector oriented at approximately 120° relative to the N-methylamino group, a geometry not accessible with ortho- or para-bromo isomers [4]. In fragment-based screening, this spatial orientation can establish specific halogen-bond interactions with backbone carbonyls or π-systems in protein binding sites. When coupled with the compound's moderate lipophilicity (XLogP3 = 2.6) and hydrogen-bond donor capacity (N–H), the meta-bromo fragment offers a distinct three-dimensional pharmacophore for probing target binding pockets [2].

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